molecular formula C10H16ClNO2S B1381526 [2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride CAS No. 1803600-67-0

[2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride

Cat. No. B1381526
CAS RN: 1803600-67-0
M. Wt: 249.76 g/mol
InChI Key: OSPCDBOEBRTGNO-UHFFFAOYSA-N
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Description

2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride (AESBH) is an organic compound with a wide range of applications in the field of chemistry. It is a sulfonate ester of benzene, with the chemical formula C8H10ClNO2S. AESBH has been used in numerous scientific and research studies, due to its unique properties, such as its high solubility in both water and organic solvents, and its ability to form stable complexes with metal ions.

Scientific Research Applications

Drug Development

[2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride has potential applications in drug development due to its unique chemical properties. It can be used as a precursor or an intermediate in the synthesis of pharmaceutical compounds. Its sulfonyl and amino groups make it a versatile molecule for constructing more complex structures that could be used in drug design .

Protein Engineering

In the field of protein engineering, this compound could be utilized to modify proteins or peptides. The aminoethanesulfonyl group can act as a linker or a spacer in the design of protein conjugates or in the modification of amino acid residues, which is crucial for altering protein function or stability.

Biomedical Studies

Biomedical research can benefit from the use of [2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride in various studies, including those focused on cellular processes, enzyme reactions, and therapeutic agent development. Its structural features allow for its incorporation into biomolecules or as a label for tracking biological interactions.

Analytical Chemistry

This compound’s reactivity with various functional groups makes it a valuable tool in analytical chemistry. It can be used in the development of new analytical methods, such as chromatography or spectrometry, to detect or quantify other substances .

Material Science

In material science, [2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride can contribute to the development of new materials with enhanced properties. It can be used to modify surface characteristics or to create novel polymers with specific functionalities .

Environmental Science

The compound’s ability to bind with different chemicals makes it useful in environmental science, particularly in the removal of pollutants or heavy metals from water or soil. It could be incorporated into filtration systems or used in the synthesis of absorbent materials .

properties

IUPAC Name

2-(2-phenylethylsulfonyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S.ClH/c11-7-9-14(12,13)8-6-10-4-2-1-3-5-10;/h1-5H,6-9,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPCDBOEBRTGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.